molecular formula C₈H₁₂O₅ B018570 Methyl 3,4,5-trihydroxycyclohexene-1-carboxylate CAS No. 40983-58-2

Methyl 3,4,5-trihydroxycyclohexene-1-carboxylate

Cat. No. B018570
CAS RN: 40983-58-2
M. Wt: 188.18 g/mol
InChI Key: LSNUUAUXWJZSFD-UHFFFAOYSA-N
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Description

Methyl 3,4,5-trihydroxycyclohexene-1-carboxylate is a carbonyl compound . It is a natural product found in Excoecaria acerifolia . The molecular formula is C8H12O5 .


Molecular Structure Analysis

The molecule has a molecular weight of 188.18 g/mol and an exact mass of 188.06847348 g/mol . It has 3 hydrogen bond donors, 5 hydrogen bond acceptors, and 2 rotatable bonds . The molecule also contains 25 bonds, including 13 non-H bonds, 2 multiple bonds, 2 double bonds, and 1 six-membered ring .


Physical And Chemical Properties Analysis

The molecule has a topological polar surface area of 87 Ų and a complexity of 235 . It has a heavy atom count of 13 . The XLogP3 of the molecule is -1.4 .

Scientific Research Applications

Neurobiology Research

Methyl 3,4,5-trihydroxycyclohexene-1-carboxylate: has been identified in the brain of Bombus terrestris (the bumblebee), suggesting a role in neurobiological processes . Research in this area could explore how this compound affects neural function, potentially influencing behavior and cognition in insects. This could lead to insights into the neurochemical pathways that regulate learning, memory, and neurological health.

Immunomodulatory Effects

Studies have found that this compound, when isolated from the endophytic fungus Aspergillus fumigatus , shows potential as an immunosuppressant . This opens up avenues for research into its applications in preventing organ transplant rejection and treating autoimmune diseases by modulating the immune response.

Metabolic Studies

The presence of Methyl 3,4,5-trihydroxycyclohexene-1-carboxylate in the hemolymph and hindgut of Bombus terrestris indicates its involvement in metabolic processes . Research can be directed towards understanding its role in energy metabolism and nutrient absorption, which could have implications for insect health and development.

properties

IUPAC Name

methyl 3,4,5-trihydroxycyclohexene-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12O5/c1-13-8(12)4-2-5(9)7(11)6(10)3-4/h2,5-7,9-11H,3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSNUUAUXWJZSFD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(C(C(C1)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40961363
Record name Methyl 3,4,5-trihydroxycyclohex-1-ene-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40961363
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 3,4,5-trihydroxycyclohexene-1-carboxylate

CAS RN

40983-58-2
Record name NSC280656
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=280656
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Methyl 3,4,5-trihydroxycyclohex-1-ene-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40961363
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl (3R,4S,5R)-3,4,5-trihydroxy-1-cyclohexene-1-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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